Cas no 298216-75-8 (methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate)
methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate
- 298216-75-8
- SR-01000401313-1
- SR-01000401313
- AKOS000531507
- methyl N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]carbamate
- METHYL N-{4-[(2-METHOXYPHENYL)SULFAMOYL]PHENYL}CARBAMATE
- F0303-0032
- methyl (4-(N-(2-methoxyphenyl)sulfamoyl)phenyl)carbamate
-
- Inchi: 1S/C15H16N2O5S/c1-21-14-6-4-3-5-13(14)17-23(19,20)12-9-7-11(8-10-12)16-15(18)22-2/h3-10,17H,1-2H3,(H,16,18)
- InChI Key: WFMVFVDPCRTOJS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(=O)OC)(NC1C=CC=CC=1OC)(=O)=O
Computed Properties
- Exact Mass: 336.07799279g/mol
- Monoisotopic Mass: 336.07799279g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 102Ų
methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0303-0032-2μmol |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-5μmol |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-10μmol |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-20μmol |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-1mg |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-2mg |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-3mg |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-4mg |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-5mg |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0303-0032-10mg |
methyl N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}carbamate |
298216-75-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate
Introduction to Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate (CAS No. 298216-75-8)
Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate, a compound with the chemical identifier CAS No. 298216-75-8, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a carbamate moiety linked to a phenyl ring substituted with a sulfamoyl group, further enhanced by the presence of a 2-methoxyphenyl group, which contributes to its unique chemical and pharmacological properties.
The synthesis and characterization of Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate have been subjects of extensive research, particularly in the development of novel pharmaceutical agents. The introduction of the sulfamoyl group into the molecular structure enhances its interaction with biological targets, making it a promising candidate for drug discovery. Recent studies have highlighted the importance of sulfonamide derivatives in modulating various biological pathways, including enzyme inhibition and receptor binding. The presence of the 2-methoxyphenyl group in this compound not only influences its solubility and metabolic stability but also contributes to its binding affinity towards specific biological targets.
In the realm of medicinal chemistry, Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate has been explored for its potential applications in treating a range of diseases, including inflammatory disorders and infectious diseases. The sulfonamide moiety is known for its ability to interact with bacterial enzymes and inhibit their function, making it an effective component in antibiotics. Additionally, the carbamate group can serve as a pharmacophore that enhances drug-receptor interactions, improving therapeutic efficacy. The combination of these functional groups in Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate makes it a versatile molecule with multiple potential applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate more accurately. These computational studies have revealed that the sulfamoyl group interacts strongly with hydrophobic pockets on target proteins, while the carbamate group forms hydrogen bonds with polar residues. This detailed understanding of molecular interactions has paved the way for rational drug design and optimization.
The pharmacokinetic properties of Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate are another area of interest. Studies have shown that this compound exhibits moderate solubility in water and lipids, which is crucial for its absorption and distribution in vivo. The metabolic stability of the molecule has also been evaluated, revealing that it undergoes selective degradation pathways that could be exploited for targeted drug delivery systems.
In conclusion, Methyl N-{4-(2-methoxyphenyl)sulfamoylphenyl}carbamate (CAS No. 298216-75-8) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, including the sulfamoyl and carbamate groups, contribute to its diverse biological activities and therapeutic benefits. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, making it a valuable asset in the development of novel drugs.
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